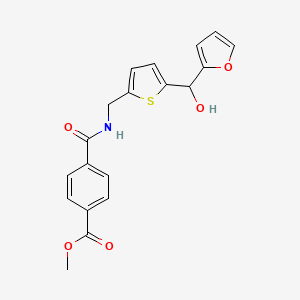

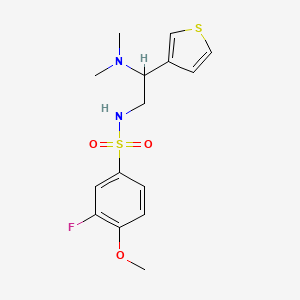

Methyl 4-(((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are a part of the compound, has been a topic of interest in recent years. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a furan ring, which is a five-membered ring containing an oxygen atom, and a thiophene ring, which is a five-membered ring containing a sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The furan and thiophene rings in the compound can participate in various reactions .Scientific Research Applications

Synthesis and Photophysical Properties

A study on methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate (MHncTB) explored their synthesis and photophysical properties in various solvents. The research highlighted how substituting methoxy and cyano groups at the thiophenyl moiety's 5 position impacts luminescence properties, showing significant differences in quantum yields and excited-state behaviors based on the substituted group. This investigation provides insights into the molecular design for photophysical applications, emphasizing the role of structural modifications on the electronic properties of such compounds (Kim et al., 2021).

Catalytic Applications

Research into the catalytic borylation of furans and thiophenes using an iron-methyl complex with an N-heterocyclic carbene ligand has shown the potential for activating C-H bonds in these compounds. This study presents a method for the dehydrogenative coupling of furans or thiophenes with pinacolborane, highlighting the catalytic versatility of iron complexes in organic synthesis and providing a pathway for functionalizing these heterocycles (Hatanaka, Ohki, & Tatsumi, 2010).

Biological Activity

A chemical study on compounds derived from Gastrodia elata identified new benzofurans with significant inhibitory activity against DNA topoisomerases I and II. This research opens up possibilities for the development of novel therapeutic agents based on furan derivatives, providing a foundation for further investigation into their potential anticancer properties (Lee et al., 2007).

Renewable PET Production

In the context of renewable resources, a study explored the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves. This work demonstrates the feasibility of using furanic compounds to produce biobased terephthalic acid precursors, contributing to the development of sustainable materials for the plastic industry (Pacheco et al., 2015).

Corrosion Inhibition

A study investigating the corrosion protection capacity of heterocyclic semicarbazones on carbon steel in HCl medium revealed that these compounds, including derivatives of furan, provide effective corrosion inhibition. This research indicates the potential application of furanic compounds in protecting metal surfaces against corrosive environments, highlighting their importance in industrial applications (Palayoor et al., 2017).

properties

IUPAC Name |

methyl 4-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14-8-9-16(26-14)17(21)15-3-2-10-25-15/h2-10,17,21H,11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUGUBLCNBCPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide](/img/structure/B2904290.png)

![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2904291.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2904297.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2904299.png)

![Ethyl 5-acetyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B2904301.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxane-4-carboxamide](/img/structure/B2904302.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2904303.png)

![N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2904309.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2904311.png)